Historically, propantheline was used in combination with other medications to treat peptic ulcers. While it can help reduce stomach acid secretion and cramping, more recent research suggests it may not be as effective as other treatment options ().
Propantheline's ability to decrease stomach acid secretion has led to its investigation for GERD. However, similar to peptic ulcer disease, there is limited evidence for its long-term effectiveness and it is not considered a first-line treatment ().
Propantheline's muscle relaxant properties have been explored for urinary incontinence. Some studies suggest it may offer some benefit, but its use is limited due to side effects and the availability of more effective medications ().
Propantheline can reduce saliva production, making it a potential treatment for sialorrhea. However, its use is limited due to side effects and the availability of other medications ().
Propantheline's anticholinergic effects may help reduce nausea and vomiting associated with motion sickness. However, there is limited research on its effectiveness in this area, and other medications are generally preferred ().
Propantheline is a synthetic quaternary ammonium compound classified as an anticholinergic agent, specifically an antimuscarinic. It primarily functions by inhibiting the action of acetylcholine on muscarinic receptors, which are present in various smooth muscle tissues, including the gastrointestinal tract and bladder. This inhibition results in decreased gastrointestinal motility and gastric acid secretion, making it useful in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders associated with spasms .
The chemical formula for propantheline is C23H30NO3, and its molecular weight is approximately 368.49 g/mol. The compound is characterized by its polar quaternary ammonium structure, which limits its ability to cross the blood-brain barrier, thereby reducing potential central nervous system side effects commonly associated with other anticholinergics .
Propantheline undergoes hydrolysis in the liver, resulting in inactive metabolites. The primary metabolic pathway involves the conversion of propantheline into xanthene-9-carboxylic diisopropylmethylammonium bromide. This process indicates that the drug is extensively metabolized before excretion, with only a small percentage (approximately 5%) excreted unchanged in urine .
In terms of chemical stability, propantheline is hygroscopic and deliquescent at high humidity levels, which can affect its storage and handling .
The primary mechanism of action for propantheline involves competitive inhibition at muscarinic acetylcholine receptors. This leads to a reduction in parasympathetic nervous system activity, resulting in:
Common side effects include dry mouth, constipation, blurred vision, urinary retention, and tachycardia. Due to its structure, propantheline is less likely to cause central nervous system effects compared to other anticholinergics .
Propantheline can be synthesized through various methods involving quaternization reactions. The synthesis typically includes:
Propantheline is primarily utilized for:
Propantheline exhibits significant drug interactions due to its effects on gastrointestinal motility and absorption rates. Notable interactions include:
Adverse reactions can also be exacerbated when combined with other antimuscarinic agents or certain antidepressants .
Several compounds share structural or functional similarities with propantheline. Here are a few notable examples:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Methantheline | Quaternary Ammonium | Antispasmodic for gastrointestinal disorders | Less potent than propantheline |
| Atropine | Alkaloid | Antimuscarinic for various conditions | Crosses blood-brain barrier; CNS effects |
| Hyoscine (Scopolamine) | Tropane Alkaloid | Motion sickness and gastrointestinal issues | Stronger CNS effects; used for sedation |
| Ipratropium | Quaternary Ammonium | Bronchodilator for respiratory issues | Primarily acts on lungs; less systemic effects |
Propantheline's unique quaternary structure allows it to have potent antimuscarinic effects while minimizing central nervous system side effects compared to other similar compounds .
Propantheline is a quaternary ammonium compound with a complex molecular architecture consisting of two primary structural components: a xanthene scaffold and a quaternary ammonium moiety connected via an ester linkage [1]. The molecular formula of propantheline is C23H30NO3+ for the cation, while the bromide salt form (propantheline bromide) has the formula C23H30BrNO3 with a molecular weight of 448.39 g/mol [2]. The compound features a central xanthene ring system linked to a quaternary ammonium group through an ethyl spacer and an ester bond, creating a unique structural arrangement that contributes to its chemical and physical properties [3].
The xanthene scaffold in propantheline forms the lipophilic portion of the molecule and consists of a tricyclic aromatic system characterized by a dibenzo[b,e]pyran core with an oxygen atom at the central position [10]. This tricyclic structure features two benzene rings fused to a central pyran ring, creating a planar, rigid framework that contributes significantly to the overall molecular architecture [11]. The xanthene core is connected to the rest of the molecule through a carbonyl group at the 9-position, forming an ester linkage with the ethyl spacer that extends to the quaternary ammonium moiety [12].
The xanthene scaffold provides essential lipophilicity and steric bulk to the propantheline molecule, which are critical factors in its interactions with biological targets [10] [16]. The presence of this scaffold contributes to the compound's overall molecular stability and influences its physical properties, including solubility characteristics and spectroscopic profiles [12]. Modifications to the xanthene core can significantly alter the compound's chemical behavior and biological activity, highlighting the importance of this structural component [10].
The quaternary ammonium moiety of propantheline consists of a positively charged nitrogen atom bonded to four carbon-containing groups: two isopropyl groups, one methyl group, and an ethyl chain that connects to the xanthene scaffold via an ester linkage [3]. This quaternary ammonium structure bears a permanent positive charge, which is balanced by the bromide counterion in propantheline bromide [4]. The positively charged nitrogen center plays a crucial role in the compound's chemical behavior and interactions with target molecules [5].
The quaternary ammonium group in propantheline features a specific arrangement of alkyl substituents around the central nitrogen atom, with the two isopropyl groups providing steric bulk that influences the compound's molecular interactions [24]. The methyl substituent on the quaternary nitrogen contributes to the overall charge distribution and binding properties of the molecule . The ethyl chain connecting the quaternary ammonium moiety to the xanthene scaffold via an ester bond establishes an optimal distance between these two key structural components, which is essential for the compound's chemical properties [24].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, propantheline is systematically named as methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium [1] [6]. This name precisely describes the molecular structure, identifying the quaternary ammonium nitrogen (azanium) with its three alkyl substituents (methyl and two isopropyl groups) and the 2-(9H-xanthene-9-carbonyloxy)ethyl group [6].
For the bromide salt form, the complete IUPAC name is methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide [2]. Alternative chemical names include N-methyl-N-(1-methylethyl)-N-{2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl}-2-propanaminium bromide and (2-hydroxyethyl)diisopropylmethylammonium bromide xanthene-9-carboxylate [7]. In chemical databases and literature, propantheline is also identified by various registry numbers, including CAS number 298-50-0 for the cation and 50-34-0 for the bromide salt [1] [2]. Other identification systems include the European Community (EC) Number 206-063-2 for the cation and 200-030-6 for the bromide salt [1] [2].
Propantheline possesses one potential stereocenter at the 9-position of the xanthene scaffold where the carbonyl group is attached [21]. However, due to the specific structural arrangement of substituents at this position, the compound is typically considered achiral [21]. The xanthene scaffold itself maintains a planar configuration, while the quaternary ammonium moiety adopts a tetrahedral geometry around the nitrogen atom [3] [21].
The conformational flexibility of propantheline is primarily limited to rotations around single bonds, particularly in the ethyl chain connecting the xanthene scaffold to the quaternary ammonium group [24]. This flexibility allows the molecule to adopt various conformations in solution, which can influence its interactions with other molecules and surfaces [19]. The isopropyl groups attached to the quaternary nitrogen can also undergo rotational movements, contributing to the overall conformational landscape of the molecule [24]. Despite these conformational possibilities, the compound does not exhibit optical activity as it lacks effective stereogenic centers [21].
Propantheline bromide exhibits distinct solubility characteristics across different solvents, which are important for its handling, formulation, and analytical procedures [5] [7]. The compound is highly soluble in water, with a solubility of approximately 50 mg/mL, making it suitable for aqueous formulations [7] [14]. This high water solubility is attributed to the ionic nature of the compound, with the quaternary ammonium cation and bromide anion readily dissociating in aqueous environments [5].
In organic solvents, propantheline bromide shows varying degrees of solubility [15]. It is very soluble in chloroform, which can be attributed to favorable interactions between the solvent and both the lipophilic xanthene scaffold and the ionic portions of the molecule [5] [7]. The compound also demonstrates good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide, with solubility values of approximately 30 mg/mL in each of these solvents [15]. In contrast, propantheline bromide is practically insoluble in non-polar solvents such as ether, reflecting the predominant influence of its ionic character on solubility behavior in such media [7] [14].
Propantheline bromide exhibits a well-defined melting point range of 159-161°C, which serves as an important criterion for assessing its purity and identity [14] [18]. When heated to this temperature range, the crystalline solid undergoes a phase transition to the liquid state without decomposition [8]. The relatively sharp melting range indicates a high degree of crystalline purity in properly prepared samples [18].
The thermal behavior of propantheline bromide has been characterized through various thermal analytical techniques [22]. The compound remains stable at room temperature and shows no significant thermal events until approaching its melting point [22] [25]. Thermogravimetric analysis reveals that propantheline bromide begins to decompose at temperatures slightly above its melting point, with significant mass loss occurring above 250°C [25]. This thermal stability profile is important for determining appropriate processing and storage conditions for the compound [8] [22].
Propantheline exhibits distinctive spectroscopic properties that are valuable for its identification, characterization, and purity assessment [20] [27]. In ultraviolet-visible (UV-Vis) spectroscopy, the compound shows an absorption maximum (λmax) at approximately 290 nm, primarily attributed to electronic transitions within the xanthene aromatic system [9] [26]. This characteristic absorption can be used for quantitative analysis of propantheline in various matrices [20].
Infrared (IR) spectroscopy of propantheline reveals several characteristic bands corresponding to key functional groups within the molecule [27]. The carbonyl group of the ester linkage produces a strong absorption band at approximately 1700-1730 cm-1 [27]. Other significant IR bands include those associated with the C-O-C stretching of the ether linkage in the xanthene scaffold (1200-1250 cm-1), aromatic C-H stretching (3000-3100 cm-1), and aliphatic C-H stretching (2850-2950 cm-1) [27].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about propantheline [20]. In proton (1H) NMR analysis, the methine proton of the xanthene scaffold appears at approximately 5.09 ppm, serving as a distinctive marker for the compound [20]. The methyl and isopropyl groups attached to the quaternary nitrogen produce signals in the range of 3.0-3.5 ppm, while the aromatic protons of the xanthene system appear in the 7.0-8.0 ppm region [20]. Mass spectrometry of propantheline shows a molecular ion peak [M]+ at m/z 368.22, corresponding to the cationic portion of the molecule [9].
Propantheline bromide exists as a white to off-white crystalline solid with specific crystalline characteristics that influence its physical behavior and stability [5] [8]. X-ray diffraction studies have revealed that the compound can exist in at least two polymorphic forms, designated as Form I and Form II, each with distinct crystal packing arrangements and physical properties [27]. These polymorphs have been characterized using various analytical techniques, including powder X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy [27].
The crystalline nature of propantheline bromide contributes to its stability under normal storage conditions [8]. However, the compound exhibits hygroscopic properties, absorbing moisture from the atmosphere at relative humidities above 50% [5]. At relative humidities exceeding 90%, propantheline bromide becomes deliquescent, forming a solution by absorbing sufficient atmospheric moisture [5]. This hygroscopic behavior necessitates appropriate packaging and storage conditions to maintain the integrity of the crystalline form [8]. The crystal density of propantheline bromide has been estimated at approximately 1.2916 g/cm3, while its refractive index is approximately 1.6200 [14].
Propantheline demonstrates specific stability characteristics that are important for its handling, formulation, and storage [22] [25]. In aqueous solutions, the compound is susceptible to hydrolysis, particularly at the ester linkage connecting the xanthene scaffold to the quaternary ammonium moiety [19]. This hydrolytic degradation results in the formation of xanthene-9-carboxylic acid and a quaternary ammonium alcohol component [19] [20]. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalytic surfaces [19].
Studies have shown that propantheline exhibits greater stability in acidic conditions compared to alkaline environments, with hydrolysis rates increasing significantly at higher pH values [19] [22]. The compound's stability is also affected by temperature, with accelerated degradation observed at elevated temperatures [22]. When stored as a solid under appropriate conditions (cool, dry environment in airtight containers), propantheline bromide demonstrates good stability [8] [25].
The presence of silica surfaces has been found to enhance the hydrolytic degradation of propantheline in aqueous dispersions, suggesting a catalytic effect that should be considered in formulation development [19]. Oxidative stability studies indicate that propantheline is susceptible to degradation in the presence of strong oxidizing agents, necessitating appropriate precautions during handling and storage [22] [25]. Light exposure can also affect the stability of propantheline solutions, with gradual degradation observed upon prolonged exposure to UV or visible light [22].
The molecular structure of propantheline incorporates several key features that contribute to its chemical properties and interactions [24] . The xanthene scaffold provides essential lipophilicity and steric bulk, which influence the compound's solubility characteristics and molecular interactions [10] [16]. Modifications to this scaffold can significantly alter the compound's physical and chemical properties, highlighting its importance in the overall molecular architecture [10].
The quaternary ammonium moiety, with its permanent positive charge, is another critical structural element [3] . The specific arrangement of substituents around the quaternary nitrogen, particularly the presence of two isopropyl groups, contributes to the steric environment of this charged center [24]. Studies have shown that replacement of these isopropyl groups with smaller alkyl substituents can alter the compound's chemical behavior [24].
The ester linkage connecting the xanthene scaffold to the quaternary ammonium moiety serves as both a structural bridge and a potential site for chemical degradation through hydrolysis [19] [24]. The ethyl spacer between the ester group and the quaternary nitrogen establishes an optimal distance between these two key structural components [24]. Structure-activity studies have indicated that altering the length of this spacer (either shorter or longer than two carbon units) can significantly affect the compound's chemical properties [24].